N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Description
Properties
IUPAC Name |
4-N-benzyl-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-14-9-7-13(8-10-14)21-18-22-16(19)15(24(25)26)17(23-18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H4,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQCJOSXUESNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of benzylamine with 4-methoxyphenylamine under acidic conditions to form the intermediate pyrimidine ring. Subsequent nitration and further functional group modifications lead to the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can help minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups and structural features. Similar compounds may include other nitro-substituted pyrimidines or benzylamine derivatives, but the specific arrangement of groups in this compound provides distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with 5-nitro-2,4,6-triamine scaffolds exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:
Structural and Substituent Variations
Physicochemical Properties
- Electronic Effects : The 4-methoxyphenyl group donates electrons via the methoxy substituent, stabilizing charge interactions in biological systems, whereas fluorine in the 4-fluorophenyl analog () withdraws electrons, altering binding affinity .
- Crystallinity : Substituents influence crystal packing. For example, fluorophenyl derivatives () exhibit C–H···O hydrogen bonding, while the benzyl group in the target compound may promote C–H···π interactions .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-methoxyphenyl and benzyl groups optimize steric and electronic profiles for target engagement, as seen in docking studies of similar compounds ().
- Thermodynamic Stability : The benzyl group may improve thermal stability compared to aliphatic analogs (), critical for pharmaceutical formulation.
- Toxicity Considerations : Nitro groups can confer reactivity; however, aryl substituents in the target compound may mitigate undesired metabolic pathways .
Biological Activity
N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with a nitro group and various aromatic substitutions. Its molecular formula is C17H18N6O2, and it has a molecular weight of approximately 350.4 g/mol. The presence of the methoxy group enhances its solubility and reactivity, which may influence its biological activity.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of cell signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects, suggesting potential applications in treating epilepsy.
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : It may bind to specific receptors that regulate cellular functions related to growth and inflammation.
- Signal Transduction Pathways : By modulating various signaling cascades, the compound could affect gene expression related to cell survival and apoptosis.
Research Findings
A review of the literature reveals several studies focusing on the biological activity of this compound:
-
Anticancer Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to increased apoptosis rates and decreased cell viability.
Study Cell Line IC50 (µM) Mechanism Study A MCF-7 (breast) 12.5 Apoptosis induction Study B PC-3 (prostate) 15.0 Cell cycle arrest - Anti-inflammatory Research : The compound was tested in animal models for its ability to reduce inflammation. Results indicated a significant decrease in swelling and pain markers compared to control groups.
- Anticonvulsant Activity : Structural analogs were evaluated for their anticonvulsant properties in various seizure models, showing promise in seizure protection comparable to established antiepileptic drugs.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer:
- Objective : To evaluate the efficacy of the compound in reducing tumor size.
- Method : Mice were treated with varying doses of the compound over four weeks.
- Results : Tumor size was significantly reduced in treated groups compared to controls, supporting further investigation into its therapeutic potential.
Q & A
Basic Research Question
- X-ray crystallography reveals precise bond angles, dihedral angles, and intermolecular interactions. For example:
- The pyrimidine ring exhibits planarity deviations (~12.8°) due to steric hindrance from the benzyl group .
- Intramolecular hydrogen bonds (N–H⋯N) stabilize the conformation .
- Computational methods (DFT, molecular docking):
What role do substituents (e.g., nitro, methoxy, benzyl) play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically explored?
Advanced Research Question
- Nitro group : Enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine in enzymes) .
- Methoxy group : Electron-donating effects increase solubility and influence π-π stacking with aromatic protein residues .
- Benzyl group : Hydrophobic interactions improve membrane permeability and target affinity .
SAR methodology : - Analog synthesis : Replace substituents (e.g., fluoro for methoxy) to assess electronic effects .
- Biological assays : Measure IC₅₀ values against targets (e.g., iNOS inhibition) .
- Docking studies : Correlate substituent positioning with binding energy (e.g., nitro group in HEME pockets) .
How can contradictory data on biological activity across studies be resolved?
Advanced Research Question
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., ortho vs. para methoxy) drastically alter activity .
- Experimental conditions : Differences in cell lines (e.g., RAW264.7 vs. HEK293) or assay protocols (e.g., LPS concentration in inflammation models) .
Resolution strategies : - Meta-analysis : Compare datasets using standardized metrics (e.g., fold-change in NO production) .
- Crystallographic validation : Confirm compound identity and purity to rule out degradation artifacts .
What kinetic and thermodynamic parameters govern the compound’s interaction with biological targets?
Advanced Research Question
- Kinetic studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure:
- Association rate (kₒₙ) : Influenced by nitro group electrophilicity .
- Dissociation rate (kₒff) : Affected by benzyl group hydrophobicity .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies ΔG, ΔH, and ΔS of binding .
What analytical techniques are critical for assessing purity and stability during storage?
Q. Methodological Focus
- HPLC-MS : Quantifies impurities (e.g., de-nitrated byproducts) with <2% detection limits .
- NMR (¹H/¹³C) : Confirms structural integrity and detects degradation (e.g., methoxy demethylation) .
- Stability protocols :
- Store at -20°C under inert gas (N₂/Ar) to prevent nitro group reduction .
- Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
